molecular formula C10H11N3OS2 B2666082 N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide CAS No. 503432-70-0

N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide

Cat. No. B2666082
M. Wt: 253.34
InChI Key: CAVLAJSEROBMEW-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines are a class of chemical compounds that have been found to exhibit a wide range of biological activities . They are becoming increasingly available and have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .


Synthesis Analysis

The literature describes several methods for the synthesis of thieno[2,3-d]pyrimidines . One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method uses 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by a fused ring system containing a thiophene and a pyrimidine ring . The exact structure of “N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide” would depend on the specific locations of the dimethylamino and sulfanylacetamide groups on this ring system.


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidines can vary widely depending on the specific substituents present on the ring system . For example, reactions could involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to form a pyrido[2,3-d]pyrimidin-5-one, and elimination of N,N-dimethylpropionamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide” would depend on its specific structure. Thieno[2,3-d]pyrimidines in general are solid compounds that can exhibit a range of melting points, solubilities, and other properties depending on their specific substituents .

Scientific Research Applications

  • Synthetic Chemistry

    • Thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid .
    • The IR spectra of these compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .
  • Pharmaceutical Research

    • Thieno[2,3-d]pyrimidin-4-ones represent an important class of chemical compounds with diverse biological activities .
    • These compounds have been found to possess various biological activities such as fungicidal, bactericidal, and anti-inflammatory effects .
  • Drug Development

    • A 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one compound has been reported as a SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson’s disease model .
  • Antibacterial and Antifungal Activity

    • Thieno[2,3-d]pyrimidines have been reported to possess various biological activities including fungicidal and bactericidal effects . This suggests potential applications in the development of new antibacterial and antifungal agents .
  • Antitumor Activity

    • Some thieno[2,3-d]pyrimidin-4-ones have been tested against various cancer cell lines, including human gastric cancer, human colon cancer, human liver cancer, human breast cancer, and nasopharyngeal carcinoma . This suggests potential applications in cancer research and the development of new anticancer drugs .
  • Mycobacterial Cytochrome bd Oxidase Inhibitor

    • A derivative of thieno[3,2-d]pyrimidin-4-amine has been reported as an inhibitor of the mycobacterial Cytochrome bd Oxidase . This suggests potential applications in the study of mycobacterial physiology and the development of new antimycobacterial agents .
  • Synthesis of New Derivatives

    • Thieno[2,3-d]pyrimidin-4-ones can be used as versatile synthons for the preparation of new derivatives . For example, 3-amino-4-cyano-2-thiophenecarboxamides were used for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and 4a-d as well as the unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides .
  • Inhibitors for TrmD

    • The derivatives of thieno[2,3-d]pyrimidine were the first series inhibitors for TrmD isolated from Haemophilus influenzae . This suggests potential applications in the development of new antimicrobial agents .
  • Cytotoxicity Studies

    • Some newly synthesized compounds were tested against various cancer cell lines including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), human breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) . This suggests potential applications in cytotoxicity studies and the development of new anticancer drugs .
  • A derivative of thieno[3,2-d]pyrimidin-4-amine was reported as an inhibitor of the mycobacterial Cytochrome bd Oxidase . This suggests potential applications in the study of mycobacterial physiology and the development of new antimycobacterial agents .

Safety And Hazards

The safety and hazards associated with “N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide” would depend on its specific structure and properties. In general, care should be taken when handling any chemical compound, and appropriate safety precautions should be followed .

Future Directions

Thieno[2,3-d]pyrimidines are a promising class of compounds for further study due to their wide range of biological activities . Future research could involve the synthesis of new derivatives, investigation of their biological activities, and development of drugs based on these compounds .

properties

IUPAC Name

N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-13(2)8(14)5-16-10-7-3-4-15-9(7)11-6-12-10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVLAJSEROBMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC=NC2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide

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